Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate

calpain inhibition protease inhibitor mercaptoacrylate

Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate (CAS 648409-08-9) is a small-molecule mercaptoacrylate derivative (C14H16N2O2S, MW 276.35 g/mol). It belongs to the alpha-mercaptoacrylate class of calpain inhibitors, a family recognized for allosteric inhibition of cysteine proteases calpain-1 and calpain-2.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
Cat. No. B12063067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(NC1=C(C=CC=C1C)C)S)C#N
InChIInChI=1S/C14H16N2O2S/c1-4-18-14(17)11(8-15)13(19)16-12-9(2)6-5-7-10(12)3/h5-7,16,19H,4H2,1-3H3/b13-11-
InChIKeyHIAILPSESUQYPI-QBFSEMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate (CAS 648409-08-9): A Structurally-Defined Mercaptoacrylate for Calpain-Targeted Research Procurement


Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate (CAS 648409-08-9) is a small-molecule mercaptoacrylate derivative (C14H16N2O2S, MW 276.35 g/mol) . It belongs to the alpha-mercaptoacrylate class of calpain inhibitors, a family recognized for allosteric inhibition of cysteine proteases calpain-1 and calpain-2 [1]. The compound features a 2,6-dimethylanilino substituent that distinguishes it from other aryl-substituted mercaptoacrylates, potentially influencing steric and electronic properties at the calpain PEF-domain binding site. Its availability from multiple specialty chemical suppliers for research purposes makes it a viable candidate for structure-activity relationship (SAR) studies and probe development targeting calpain-mediated pathologies .

Calpain-targeted SAR probe development
Ortho-substituted mercaptoacrylate scaffold exploration
Allosteric PEF-domain binding context

Why Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate Cannot Be Simply Replaced by Other Cyanoacrylates or Mercaptoacrylates in Calpain Research


The calpain inhibitory activity of mercaptoacrylates is exquisitely sensitive to the nature and position of aryl ring substituents. In a systematic study of 24 monohalogenated phenyl and indole mercaptoacrylic acid derivatives, the location and type of ring-coupled halides strongly modulated inhibitory potency against calpain-1 activation [1]. The 2,6-dimethyl substitution pattern on the anilino ring of this compound introduces a unique steric environment not present in simpler phenylamino analogs (e.g., PD150606, which bears a 4-iodophenyl group) [2]. Generic substitution with unsubstituted phenyl mercaptoacrylates or standard cyanoacrylates lacking the mercapto group would predictably alter binding affinity and selectivity profiles, compromising experimental reproducibility in calpain-targeted assays.

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Aryl ring substitution pattern strongly modulates calpain binding affinity; ortho-dimethyl substitution may not be interchangeable with para-halogenated analogs.
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Unsubstituted phenyl mercaptoacrylates or non-mercapto cyanoacrylates likely shift selectivity and potency profiles, undermining assay reproducibility.
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2,6-Dimethyl groups create a unique steric environment; direct replacement with monohalogenated or 4-substituted analogs may alter PEF-domain interactions.

Quantitative Differentiation Evidence for Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate Versus Structural Analogs


Calpain-1 Inhibitory Potency: Class-Level Inference from the Mercaptoacrylate Pharmacophore

The mercaptoacrylate pharmacophore is a validated scaffold for calpain-1 inhibition, with the benchmark compound PD150606 exhibiting Ki values of 0.21 uM (mu-calpain) and 0.37 uM (m-calpain) [1]. While direct inhibitory data for the 2,6-dimethylanilino derivative are not publicly available, the 2,6-dimethyl substitution pattern confers distinct steric bulk and electron-donating character absent in the 4-iodophenyl comparator. SAR studies on monohalogenated mercaptoacrylates demonstrate that subtle aryl modifications can alter potency by orders of magnitude [2]. Researchers requiring this specific substitution for SAR exploration or patent circumvention cannot substitute with unsubstituted phenyl or 4-substituted analogs without introducing uncontrolled variables.

Calpain-1 Inhibition Class
Class-level inference
No direct Ki reported; PD150606 comparator Ki 0.21/0.37 µM (mu/m-calpain). Potency range spans nM to high µM depending on aryl substitution.
Calpain inhibition class context; data to verify for this derivative.
Class-level scaffold validation from monohalogenated analog series.
calpain inhibition protease inhibitor mercaptoacrylate

Steric and Electronic Differentiation: 2,6-Dimethylanilino vs. 4-Substituted Aryl Mercaptoacrylates

PD150606 and related neuroprotective mercaptoacrylates bind to a hydrophobic groove in the penta-EF-hand (PEF) domain of calpain, distant from the catalytic cleft [1]. The 2,6-dimethyl substitution on the anilino ring of the target compound introduces symmetric ortho-methyl groups that increase steric bulk (calculated Connolly surface area, although not explicitly quantified for this compound) relative to the 4-iodo or 4-chloro substituents typical of the Adams et al. (2012) series . Molecular modeling predicts that ortho-substitution restricts rotational freedom of the aryl ring, potentially enhancing conformational pre-organization for PEF-domain binding, analogous to effects observed in other ortho-substituted aryl inhibitors.

Steric & Electronic Profile
Class-level inference
2,6-dimethylanilino: ortho-substitution, 5 rotatable bonds, MW 276.35. PD150606 (para-iodo): 3 rotatable bonds, MW 306.12. Ortho geometry restricts aryl ring rotation.
Ortho-substitution may enhance conformational pre-organization for PEF-domain binding.
Computed properties; experimental binding confirmation pending.
structure-activity relationship steric hindrance PEF-domain binding

Synthetic Accessibility and Purity Profile for Reproducible SAR Campaigns

The target compound is supplied at >95% purity by multiple vendors (Apollo Scientific, BOC Sciences), with typical lot-to-lot consistency verified by HPLC or NMR . This contrasts with custom-synthesized mercaptoacrylate analogs, which frequently require in-house purification and characterization before use. The compound's synthesis involves multi-step Knoevenagel condensation followed by nucleophilic addition of 2,6-dimethylaniline, a route that benefits from commercially available precursors . Standardization of procurement from qualified suppliers reduces batch variability, a critical factor when comparing SAR data across laboratories.

Procurement Purity
Supplier specification
>95% purity (vendor spec); immediate availability from multiple specialty suppliers.
Supports reproducible SAR campaigns with consistent lot quality.
Verify lot-specific COA; independent QC recommended.
chemical procurement synthetic intermediate purity specification

When to Procure Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate: Application Scenarios


Calpain-1/2 SAR Probe Development for Neurodegenerative and Inflammatory Disease Models

Use this compound as a scaffold for exploring ortho-substituted mercaptoacrylate calpain inhibitors. The 2,6-dimethylanilino group provides a steric probe to map the PEF-domain hydrophobic groove, complementing existing para-substituted series (Adams et al., 2012). Researchers can benchmark activity against PD150606 in calpain activity assays using recombinant enzymes or human neutrophil spreading models [1][2].

Patent Landscape Circumvention and IP Freedom-to-Operate Studies

The ortho,ortho'-dimethyl substitution pattern is not encompassed by the dominant mercaptoacrylate patent families focused on para-halogenated aryl derivatives (PD150606 and its analogs). Procuring this compound enables the synthesis and evaluation of novel chemical matter that may fall outside existing composition-of-matter claims, supporting FTO analysis for calpain-targeted therapeutic programs [1].

Chemical Biology Tool Compound for Calpain Selectivity Profiling

The mercaptoacrylate chemotype is known for selectivity over other cysteine proteases (e.g., cathepsins, caspases) due to its allosteric PEF-domain binding mode [1]. This compound, with its distinct aryl substitution, may exhibit a shifted selectivity fingerprint relative to PD150606. Researchers can employ it in broad-panel protease profiling assays to identify derivatives with improved calpain isoform selectivity [2].

Application
Selection Property
Validation Focus
Neurodegenerative disease model SAR context
Ortho-substituted mercaptoacrylate scaffold
Calpain activity assay benchmarking
Patent landscape circumvention
Novel substitution pattern outside para-halogenated claims
Freedom-to-operate analysis
Chemical biology tool for calpain selectivity
Allosteric PEF-domain binding mechanism
Broad-panel protease selectivity profiling
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